molecular formula C11H9N3O3S B5059170 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol CAS No. 78932-23-7

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol

Cat. No.: B5059170
CAS No.: 78932-23-7
M. Wt: 263.27 g/mol
InChI Key: UNSOILCRMHBRPW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Chemical Biology

Pyrimidine, a heterocyclic aromatic organic compound, is fundamental to life itself as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. scirp.orgijpbs.com This essential biological role has inspired chemists to explore a vast array of synthetic pyrimidine derivatives for therapeutic applications. The pyrimidine ring is a versatile scaffold found in a wide range of pharmaceuticals with diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Clinically used drugs containing the pyrimidine moiety underscore its importance in drug design and development.

Overview of Thioether Linkages in Synthetic Methodologies and Biological Systems

A thioether is a functional group containing a sulfur atom connected to two alkyl or aryl groups. In the context of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol, the thioether linkage connects the pyrimidine ring to a 4-nitrobenzyl group. Thioether linkages are significant in both synthetic chemistry and biological systems.

In synthetic methodologies, the formation of thioether bonds is a robust and widely used reaction, often achieved through the nucleophilic substitution of a halide with a thiolate anion. This reliability makes the thioether linkage a common and practical means of connecting different molecular fragments.

In biological systems, the amino acid methionine contains a thioether group. Thioethers are also found in more complex biomolecules and play roles in various enzymatic processes. In drug design, the incorporation of a thioether linkage can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The sulfur atom can participate in hydrogen bonding and can be oxidized to sulfoxides and sulfones, which can alter the compound's biological activity.

Structural Elucidation of the this compound Scaffold within the Broader Context of Pyrimidine Derivatives

The structure of this compound combines the pyrimidine core with a thioether-linked 4-nitrobenzyl group. The pyrimidin-4-ol moiety suggests the potential for tautomerism, existing in equilibrium with its pyrimidin-4(3H)-one form. The 4-nitrobenzyl group is an electron-withdrawing substituent, which can influence the electronic properties of the entire molecule. The nitro group is known to be a pharmacophore in some instances and a toxicophore in others, often involved in redox reactions within cells. mdpi.com

The structural characterization of this compound would typically involve a combination of spectroscopic techniques:

¹H NMR Spectroscopy: Protons on the pyrimidine ring, the methylene (B1212753) bridge of the thioether, and the aromatic protons of the nitrobenzyl group would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon atoms in the pyrimidine ring, the methylene bridge, and the nitrobenzyl group would have distinct chemical shifts, providing a carbon fingerprint of the molecule.

Mass Spectrometry: This technique would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: The presence of functional groups such as the hydroxyl (or N-H in the tautomeric form), C=O, C-S, and the nitro group would be indicated by characteristic absorption bands.

Table 1: Key Structural Features of this compound

FeatureDescription
Core HeterocyclePyrimidin-4-ol
LinkageThioether (-S-)
Substituent at C2(4-Nitrobenzyl)thio
Key Functional GroupsPyrimidine ring, Hydroxyl/Amide, Thioether, Nitro group
Potential TautomerismPyrimidin-4-ol ⇌ Pyrimidin-4(3H)-one

Historical Context and Evolution of Research on Related Pyrimidine Derivatives

Research into pyrimidine derivatives has a rich history dating back to the initial isolation of the nucleobases. The synthesis of 2-thiouracil (B1096), a key precursor for many 2-thio-substituted pyrimidines, has been well-established for decades. The exploration of S-alkylation of 2-thiouracils to introduce various substituents at the 2-position has been a common strategy to generate libraries of compounds for biological screening. pensoft.net

The synthesis of compounds structurally related to this compound often involves the reaction of a 2-thiouracil derivative with a suitable benzyl (B1604629) halide, in this case, 4-nitrobenzyl bromide, in the presence of a base. scirp.org The evolution of this research has been driven by the quest for new therapeutic agents, with modifications to the pyrimidine core and the S-substituent being systematically explored to understand structure-activity relationships. nih.gov The inclusion of the 4-nitrobenzyl group is a specific modification that has been investigated in various heterocyclic systems for its potential to confer or enhance biological activity, including antimicrobial and anticancer effects. scirp.orgmdpi.com

The study of 2-thiopyrimidine derivatives continues to be an active area of research, with ongoing efforts to develop novel synthetic methods and to evaluate the biological activities of new compounds. nih.gov The compound this compound represents one of the many molecules synthesized within this broader research context.

Table 2: Timeline of Key Developments in Pyrimidine Chemistry

EraDevelopmentSignificance
Late 19th CenturyInitial synthesis of barbituric acid, a pyrimidine derivative.Laid the groundwork for the synthesis of other pyrimidine compounds.
Early 20th CenturyIsolation and structural elucidation of the pyrimidine nucleobases.Established the fundamental biological importance of pyrimidines.
Mid-20th CenturyDiscovery of the therapeutic potential of pyrimidine antimetabolites in cancer therapy.Opened up the field of medicinal chemistry of pyrimidines.
Late 20th CenturyDevelopment of diverse synthetic methodologies for functionalized pyrimidines.Enabled the creation of large libraries of pyrimidine derivatives for drug discovery.
21st CenturyContinued exploration of pyrimidine derivatives for a wide range of diseases.Highlights the enduring importance of the pyrimidine scaffold in medicinal chemistry.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10-5-6-12-11(13-10)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOILCRMHBRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286939
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
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Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78932-23-7
Record name NSC48374
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Nitrobenzyl Thio Pyrimidin 4 Ol and Its Analogues

Retrosynthetic Analysis of the 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol Framework

A common retrosynthetic approach for this compound involves a disconnection at the sulfur-carbon bond of the thioether. This leads to two key precursors: a 2-thioxopyrimidin-4-ol, such as 2-thiouracil (B1096), and a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide or chloride. This strategy is favored due to the commercial availability and reactivity of these starting materials. The formation of the pyrimidine (B1678525) ring itself is often envisioned through the condensation of a thiourea (B124793) derivative with a three-carbon component like an ester of 3-oxopropanoic acid.

Development of Novel Synthetic Pathways for the Pyrimidine Core

The foundational pyrimidine core is typically assembled via the Biginelli reaction or similar multicomponent reactions. These methods offer a convergent and efficient route to dihydropyrimidinones, which can be further modified. For instance, the condensation of ethyl acetoacetate (B1235776), an aldehyde, and thiourea under acidic conditions provides a direct route to the core structure. Recent advancements have focused on the use of microwave irradiation and novel catalysts to improve reaction times and yields for these classical condensations.

One-pot syntheses are also being explored, where the cyclization and subsequent functionalization are performed in a single reaction vessel. This approach minimizes waste and simplifies the purification process, aligning with the principles of green chemistry.

Strategies for the Introduction of the 4-Nitrobenzylthio Moiety

The introduction of the 4-nitrobenzylthio group is a critical step in the synthesis. This is typically achieved through the S-alkylation of a 2-thioxopyrimidine precursor.

While direct thiolation of a pre-formed pyrimidin-4-ol at the 2-position is possible, a more common and efficient strategy involves starting with a precursor that already contains the sulfur atom. 2-Thiouracil and its derivatives are readily available starting materials for this purpose. The thione group in 2-thiouracil exists in tautomeric equilibrium with the thiol form (2-mercaptopyrimidin-4-ol), making the sulfur atom a potent nucleophile for subsequent reactions.

The most prevalent method for synthesizing this compound is the direct S-alkylation of 2-thiouracil with 4-nitrobenzyl halide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the thiol tautomer, generating a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide and displacing the halide to form the desired thioether linkage.

BaseSolventTypical Reaction Conditions
Sodium HydroxideEthanolReflux
Potassium CarbonateDMFRoom Temperature to 60 °C
TriethylamineAcetoneReflux

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound itself, there are no stereocenters, so stereochemical control is not a concern. However, in the synthesis of more complex analogues with stereogenic centers, diastereoselective or enantioselective methods would be required.

Regioselectivity is a key consideration in the alkylation of 2-thiouracil, which has multiple potential sites for alkylation (N1, N3, O4, and S2). Fortunately, the sulfur atom is the softest and most nucleophilic site, leading to a high degree of regioselectivity for S-alkylation under most conditions. Careful selection of the base and solvent can further enhance this selectivity, minimizing the formation of N- or O-alkylated byproducts. For instance, using a weaker base and a polar aprotic solvent generally favors S-alkylation.

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound Production

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop greener synthetic routes for pyrimidine derivatives. This includes the use of water as a solvent, which is environmentally benign and can sometimes enhance reaction rates and selectivities.

Catalyst-free conditions are also being explored. For example, the S-alkylation of 2-thiouracil can sometimes be achieved by simply heating the reactants in a suitable solvent, avoiding the need for a base and simplifying the workup procedure. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption.

Green Chemistry ApproachAdvantage
Water as a solventEnvironmentally friendly, low cost
Catalyst-free conditionsSimplified workup, reduced waste
Microwave-assisted synthesisFaster reaction times, energy efficient

Synthesis of Isotopic Derivatives for Mechanistic Probing

The synthesis of isotopically labeled derivatives of this compound is a crucial step in elucidating the detailed mechanisms of its formation and biological interactions. Isotopic labeling, where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), allows for the tracing of atoms through a reaction pathway and the determination of kinetic isotope effects (KIEs). wikipedia.orglibretexts.org A KIE, the change in the rate of a reaction upon isotopic substitution, provides valuable insight into the transition state of the rate-determining step. wikipedia.orgprinceton.edu

The synthesis of this compound involves two key precursors: a 2-thiouracil or 2-mercaptopyrimidin-4-ol core and a 4-nitrobenzyl halide. Isotopic labels can be incorporated into either of these fragments to probe different aspects of the reaction mechanism.

Labeling of the Pyrimidine Ring:

The pyrimidine ring can be synthesized using isotopically labeled starting materials. For instance, the condensation of an isotopically labeled thiourea with a β-dicarbonyl compound is a common route to 2-mercaptopyrimidines. orgsyn.org To introduce a ¹³C or ¹⁵N label into the pyrimidine ring, one could start with [¹³C]thiourea or [¹⁵N₂]thiourea.

A potential synthetic scheme is outlined below:

Reaction of ethyl acetoacetate with [¹³C]thiourea or [¹⁵N₂]thiourea in the presence of a base like sodium ethoxide would yield the corresponding isotopically labeled 2-thio-6-methylpyrimidin-4-ol. Subsequent reaction with 4-nitrobenzyl bromide would furnish the final product with the label in the pyrimidine moiety.

Labeling of the 4-Nitrobenzyl Group:

To investigate the S-alkylation step, isotopic labels are typically introduced into the 4-nitrobenzyl group. Deuterium (B1214612) labeling of the benzylic methylene (B1212753) group is particularly useful for studying primary kinetic isotope effects.

A plausible route to deuterated 4-nitrobenzyl bromide starts from deuterated p-nitrotoluene. cdnsciencepub.com

Deuteration of p-Nitrotoluene: p-Nitrotoluene can be deuterated at the methyl group using a base-catalyzed exchange in a deuterated solvent like D₂O, or through more specific synthetic routes. Exchange with deuterium sulphate has also been shown to be effective for deuterating the ring positions of nitrotoluenes. cdnsciencepub.com

Bromination: The resulting p-nitro-α,α-d₂-toluene can then be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to yield 4-nitrobenzyl-α,α-d₂-bromide.

Mechanistic Probing using Isotopic Derivatives:

The primary application of these isotopic derivatives is in kinetic isotope effect (KIE) studies to elucidate the mechanism of the S-alkylation of 2-mercaptopyrimidin-4-ol with 4-nitrobenzyl bromide. The reaction is expected to proceed via a nucleophilic substitution pathway.

By comparing the rate of reaction of the unlabeled 4-nitrobenzyl bromide (kH) with the deuterated analogue (kD), a deuterium KIE (kH/kD) can be determined.

A significant primary KIE (typically kH/kD > 2) would suggest that the C-H bond (or in this case, the C-Br bond, but the α-deuteration provides a secondary KIE) is being broken in the rate-determining step of the reaction. This would be consistent with an Sₙ2-like mechanism where the nucleophilic attack by the sulfur atom and the departure of the bromide leaving group occur in a concerted fashion. wikipedia.org

A KIE close to unity (kH/kD ≈ 1) would indicate that the C-Br bond cleavage is not the rate-determining step. This might suggest an Sₙ1-type mechanism, where the rate-determining step is the formation of a benzyl (B1604629) carbocation intermediate, followed by a rapid reaction with the thiolate nucleophile. wikipedia.org

The table below summarizes the potential isotopic labeling strategies and their applications in mechanistic studies.

Labeled PrecursorIsotopePosition of LabelPurpose of Labeling
[¹³C]Thiourea¹³CC2 of pyrimidine ringStructural confirmation by NMR and MS; tracing the origin of the carbon atom.
[¹⁵N₂]Thiourea¹⁵NN1 and N3 of pyrimidine ringElucidating the role of the nitrogen atoms in the reaction mechanism through ¹⁵N NMR.
p-Nitro-α,α-d₂-toluene²H (D)Benzylic position of the nitrobenzyl groupDetermination of the secondary kinetic isotope effect for the S-alkylation reaction to distinguish between Sₙ1 and Sₙ2 mechanisms. wikipedia.org

These isotopic labeling studies, combined with computational modeling, provide a powerful approach to understanding the intricate details of the reaction mechanism for the synthesis of this compound.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, it is possible to map out the complete covalent framework and deduce stereochemical relationships.

One- and Two-Dimensional NMR Methodologies (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

The structural backbone of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol has been meticulously pieced together using a combination of NMR experiments. In a detailed study, the compound, existing predominantly as its 2-((4-nitrobenzyl)thio)pyrimidin-4(3H)-one tautomer, was characterized in DMSO-d₆.

The ¹H NMR spectrum provides the initial proton count and their immediate electronic environments. Key signals include those for the pyrimidine (B1678525) ring protons and the protons of the 4-nitrobenzyl group. The aromatic protons of the nitrobenzyl moiety typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the benzyl (B1604629) group (S-CH₂) present a singlet, while the pyrimidine ring protons show characteristic shifts.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, this includes signals for the carbonyl carbon (C4), the carbon bearing the thioether linkage (C2), and the remaining pyrimidine and nitrobenzyl carbons.

Two-dimensional NMR techniques are indispensable for establishing connectivity.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, for instance, confirming the connectivity between adjacent protons on the pyrimidine ring if present, and within the aromatic system of the nitrobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the 4-nitrobenzylthio substituent to the pyrimidine core. For example, correlations would be expected from the methylene protons (S-CH₂) to the C2 carbon of the pyrimidine ring and to the quaternary carbon of the nitrobenzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule, for instance, the relative orientation of the nitrobenzyl group with respect to the pyrimidine ring.

A representative dataset for the major tautomer in DMSO-d₆ is compiled below.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) HMBC Correlations (from H to C)
H-5 (pyrimidine)7.82 (d)109.8C-4, C-6, C-7
H-6 (pyrimidine)6.09 (d)157.0C-2, C-4, C-5
NH (pyrimidine)12.65 (s)-C-2, C-6
S-CH₂4.58 (s)33.9C-1', C-2', C-6', C-2
H-2'/H-6' (nitrobenzyl)7.68 (d)129.5C-4', C-1'
H-3'/H-5' (nitrobenzyl)8.21 (d)123.8C-1', C-4'
C-2 (pyrimidine)-169.8-
C-4 (pyrimidine)-163.0-
C-1' (nitrobenzyl)-145.4-
C-4' (nitrobenzyl)-146.9-

Investigation of Tautomeric Forms via NMR Spectroscopy

Pyrimidin-4-ol systems, particularly those with a thio-substituent at the C2 position, can exist in several tautomeric forms, including the keto (pyrimidin-4(3H)-one), enol (pyrimidin-4-ol), and thione forms. The predominant tautomer in solution can be determined by NMR spectroscopy.

For this compound, the key tautomeric equilibrium is between the pyrimidin-4-ol form and the pyrimidin-4(3H)-one form. The presence of a broad singlet in the ¹H NMR spectrum at a very downfield chemical shift (e.g., ~12.65 ppm in DMSO-d₆) is characteristic of an N-H proton, strongly suggesting that the compound exists predominantly in the pyrimidin-4(3H)-one form in this solvent. The chemical shift of the pyrimidine carbons, particularly C4 (around 163.0 ppm), is also indicative of a carbonyl character rather than an enolic C-OH. While other tautomers might exist in equilibrium, their concentration is typically too low to be detected by standard NMR experiments under these conditions. Theoretical calculations often complement experimental NMR data to establish the relative stabilities of the different tautomers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₉N₃O₃S), the calculated monoisotopic mass is 279.0365 g/mol . Experimental HRMS data yielding a value extremely close to this theoretical mass provides strong evidence for the proposed elemental composition.

Parameter Value
Molecular FormulaC₁₁H₉N₃O₃S
Calculated Monoisotopic Mass279.0365
Observed Mass (HRMS)279.0368 (Example)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (often the molecular ion, [M+H]⁺ or [M-H]⁻), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known behavior of related chemical moieties. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely include:

Cleavage of the benzylic C-S bond: This is often a facile fragmentation, leading to the formation of the 4-nitrobenzyl cation (m/z 136) and the 2-thiopyrimidin-4-ol radical. The 4-nitrobenzyl cation is a prominent fragment in the mass spectra of many related compounds.

Loss of NO₂: The nitro group can be lost as a neutral radical (46 Da), leading to a fragment ion at [M+H-46]⁺.

Fragmentation of the pyrimidine ring: The heterocyclic ring can undergo characteristic cleavages, such as the loss of HCN or CO, though these are often less dominant than the cleavage of the thioether linkage.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss Fragment Identity
280 ([M+H]⁺)136C₄H₄N₂OS4-Nitrobenzyl cation
280 ([M+H]⁺)234NO₂[M+H - NO₂]⁺
13690NO₂[C₇H₆]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present.

Infrared (IR) Spectroscopy:

N-H Stretch: A broad absorption band is expected in the region of 3200-3000 cm⁻¹ corresponding to the N-H stretching vibration of the pyrimidine ring.

C-H Stretches: Aromatic C-H stretching vibrations from the nitrobenzyl and pyrimidine rings would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretch of the methylene (CH₂) group would be observed around 2950-2850 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of a carbonyl group in a cyclic amide (lactam) is expected in the region of 1700-1650 cm⁻¹. This is a key band for confirming the pyrimidin-4(3H)-one structure.

C=N and C=C Stretches: Aromatic and heterocyclic ring stretching vibrations will produce a series of bands in the 1620-1450 cm⁻¹ region.

NO₂ Stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the 750-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.

Nitro Group Vibrations: The symmetric stretch of the NO₂ group is often a strong and easily identifiable band in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode of the 1,4-disubstituted benzene ring typically gives a strong Raman signal.

C-S and S-S Vibrations: If any disulfide impurities were present, the S-S stretch would give a characteristic Raman band around 500-550 cm⁻¹, which is weak in the IR. The C-S stretch would also be observable.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
N-H (ring)3200-3000 (broad)3200-3000 (weak)Stretching
C=O (ring)1700-1650 (strong)1700-1650 (medium)Stretching
NO₂1550-1500 (strong)1550-1500 (medium)Asymmetric Stretch
NO₂1350-1300 (strong)1350-1300 (strong)Symmetric Stretch
C=C / C=N (ring)1620-1450 (multiple, medium)1620-1450 (multiple, strong)Stretching
C-S750-600 (weak)750-600 (medium)Stretching

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Nitrobenzyl Thio Pyrimidin 4 Ol

Electronic Structure Calculations (DFT, Ab Initio)

The foundation of understanding the molecular behavior of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol lies in the calculation of its electronic structure. DFT, particularly using hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), is a widely employed method for optimizing the molecular geometry and calculating electronic properties of similar organic molecules. irjweb.comnih.gov Ab initio methods, while computationally more intensive, can also be used for higher accuracy. These calculations yield fundamental information about the distribution of electrons within the molecule, which dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO : This orbital acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidin-4-ol ring and the sulfur atom, which possess lone pairs of electrons.

LUMO : This orbital functions as an electron acceptor. The LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzyl moiety, a consequence of the strong electron-withdrawing nature of the nitro (-NO₂) group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov

Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -2.8 eV Electron-accepting ability
Energy Gap (ΔE) 3.7 eV Chemical reactivity and stability
Ionization Potential (I) 6.5 eV Energy required to remove an electron
Electron Affinity (A) 2.8 eV Energy released when an electron is added
Global Hardness (η) 1.85 eV Resistance to change in electron distribution
Global Softness (S) 0.54 eV⁻¹ Propensity to accept electrons

Note: These values are representative and would be formally determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the molecular surface, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values.

For this compound:

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the pyrimidin-4-ol ring. researchgate.net

Positive Regions (Blue) : These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group on the pyrimidine (B1678525) ring is expected to be a prominent positive site. nih.gov

Neutral Regions (Green) : These regions have a relatively neutral potential and are typically found over the carbon skeletons of the aromatic rings.

The MEP surface provides critical insights into intermolecular interactions, such as hydrogen bonding, which are vital for understanding the molecule's biological activity and crystal packing. researchgate.net

Conformational Analysis and Energy Minima

A conformational analysis, performed by systematically rotating these bonds and calculating the potential energy at each step, can identify the various stable conformers (local energy minima) and the most stable structure (global energy minimum). Such studies reveal that the steric hindrance caused by the relatively large sulfur atom and the aromatic rings significantly influences the preferred spatial arrangement. nih.gov Identifying the lowest energy conformer is essential as it represents the most populated structure under equilibrium conditions and is the appropriate starting point for further reactivity and docking studies.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling allows for the prediction of a molecule's reactivity through several means. The FMO and MEP analyses provide initial qualitative predictions. The HOMO's location on the thio-pyrimidine moiety suggests this part of the molecule is nucleophilic, while the LUMO's position on the nitrobenzyl ring indicates its electrophilic character.

Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, offer quantitative measures of reactivity (see Table 1). nih.gov Computational models can also be used to simulate specific reaction pathways, for instance, the S-alkylation or oxidation of the sulfur atom. By calculating the activation energies for these potential reactions, chemists can predict which reaction is more likely to occur, providing a theoretical basis for designing synthetic routes. frontiersin.org

Solvent Effects on Molecular Structure and Reactivity

Chemical reactions are typically conducted in a solvent, which can significantly influence a molecule's structure and reactivity. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). frontiersin.org

For this compound, a polar molecule, solvation in a polar solvent is expected to:

Stabilize the ground state and potentially alter the relative energies of different conformers.

Increase the molecule's dipole moment.

Modify the HOMO-LUMO energy gap, which can, in turn, affect its reactivity and electronic absorption spectrum (UV-Vis).

Influence the transition states of reactions, thereby altering reaction rates and pathways. frontiersin.org

Studying solvent effects is therefore crucial for bridging the gap between theoretical calculations (often performed in the gas phase) and experimental observations in solution.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Quantum chemical calculations are highly effective at predicting various types of spectra, which can be used to validate and interpret experimental data. derpharmachemica.com

Infrared (IR) Spectroscopy : DFT calculations can compute the vibrational frequencies of the molecule. The predicted IR spectrum can be compared with the experimental spectrum to confirm the functional groups present. For instance, characteristic vibrational modes for the O-H, C=O, C=N, and N-O (from the nitro group) stretches can be identified. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning the signals in an experimental NMR spectrum, thereby confirming the molecular structure. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Assignment
IR (cm⁻¹)
O-H stretch ~3400 Hydroxyl group on pyrimidine
C=O stretch ~1680 Carbonyl group on pyrimidine
NO₂ asymm. stretch ~1520 Nitro group
NO₂ symm. stretch ~1345 Nitro group
¹H NMR (δ, ppm)
Pyrimidine N-H ~12.5 Pyrimidine ring proton
Nitrobenzyl Ar-H 8.2 (d), 7.6 (d) Aromatic protons
Pyrimidine C-H ~6.0 Pyrimidine ring proton
S-CH₂ ~4.5 Methylene (B1212753) bridge protons
¹³C NMR (δ, ppm)
Pyrimidine C=O ~165 Carbonyl carbon
Aromatic Carbons 120-150 Carbons of both rings

Note: Predicted values are representative and serve to illustrate the utility of computational methods. Experimental data for a closely related analog is available. pensoft.net

This direct comparison between theoretical and experimental spectra is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural assignments. nih.govresearchgate.net

Investigation of Chemical Reactivity and Transformation Pathways of 2 4 Nitrobenzyl Thio Pyrimidin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. Conversely, electrophilic substitution on the pyrimidine ring is less common and typically requires harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the pyrimidine ring towards nucleophiles can be significantly enhanced by oxidation of the thioether linkage to a more electron-withdrawing sulfonyl group. 2-Sulfonylpyrimidines are effective covalent modifiers for cysteine residues in proteins, reacting rapidly with thiols at neutral pH. nih.govacs.orgnih.govacs.orgchemrxiv.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the C2 position of the pyrimidine ring, displacing the sulfonyl group. nih.govnih.gov The rate of this reaction can be modulated by substituents on the pyrimidine ring, with electron-withdrawing groups at the 5-position increasing reactivity. nih.gov While the thioether in the parent compound is a poorer leaving group than a sulfone, this reactivity highlights a potential pathway for functionalization following an initial oxidation step. In some cases, even a 2-methylthio group on a pyrimidine can be displaced by strong nucleophiles, although this is generally less facile. acs.org

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring of the title compound is challenging due to its electron-deficient nature. Studies on related thieno[2,3-d]pyrimidines show that electrophilic attack, such as nitration or Vilsmeier-Haack formylation, occurs on the fused thiophene (B33073) ring rather than the pyrimidine moiety, suggesting the pyrimidine core's resistance to such reactions.

Reactions Involving the Nitrobenzyl Group (e.g., Reduction, Aromatic Substitution)

The 4-nitrobenzyl group is a versatile functional handle, primarily through the reactivity of the nitro group and the benzylic position.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to a variety of other functional groups, most commonly an amine (NH2). This transformation fundamentally alters the electronic properties of the benzyl (B1604629) substituent, converting it from electron-withdrawing to electron-donating. Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas is a highly effective method. scispace.com

Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and reliable method for reducing nitroarenes. scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), or zinc dust with ammonium (B1175870) chloride can also be employed. scispace.com The reduction can also proceed via a hydroxylamine (B1172632) intermediate. rsc.org For instance, the electrochemical reduction of 4-nitrobenzyl phenyl thioether involves a one-electron transfer to form a radical anion. uab.cat

The resulting 4-aminobenzyl group can be further derivatized, for example, through diazotization followed by substitution, or acylation.

Aromatic Substitution: Direct electrophilic aromatic substitution on the 4-nitrobenzyl ring is difficult due to the strong deactivating effect of the nitro group, which directs incoming electrophiles to the meta position relative to itself. The stability of nitroaromatic compounds is partly due to the electron-withdrawing nature of the nitro group, which makes the benzene (B151609) ring resistant to oxidative degradation. nih.gov

Transformations at the Thioether Linkage (e.g., Oxidation, Cleavage)

The thioether bridge is a key reactive site, allowing for oxidation to different states or complete cleavage to unmask a thiol.

Oxidation: The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO2) using various oxidizing agents. This transformation dramatically increases the electron-withdrawing capacity of the substituent at the C2 position of the pyrimidine ring, which, as mentioned, enhances its susceptibility to nucleophilic attack. nih.gov The oxidation of thioethers is a common reaction, and the resulting sulfoxides and sulfones are stable compounds. The oxidation of similar 2-benzylthiopyrimidines has been documented. researchgate.net

Cleavage: The C-S bond of the benzylthioether can be cleaved to yield the corresponding 2-thiol on the pyrimidine ring. Several methods are available for this transformation:

Reductive Cleavage: A common method for cleaving benzyl thioethers is using sodium in liquid ammonia. chemicalforums.com However, this method is harsh and may not be compatible with other functional groups.

Oxidative Cleavage: An alternative is oxidative cleavage. For instance, oxidation of the thioether can make the benzyl group a better leaving group. chemicalforums.com

Lewis Acid-Mediated Cleavage: Boron trichloride–dimethyl sulfide complex (BCl3·SMe2) has been shown to be effective for the mild and selective cleavage of benzyl ethers, and similar reactivity could be expected for thioethers. organic-chemistry.org

Metal-Free Cleavage: N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp3)-S bonds in thioethers. The general reactivity trend for cleavage is furfuryl > benzyl > alkyl, indicating that benzyl thioethers are susceptible to this type of reaction. organic-chemistry.org

Derivatization Strategies for Enhancing Molecular Complexity

The presence of multiple reactive sites on this compound allows for extensive derivatization to build more complex molecular architectures.

The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This allows for reactions at the oxygen, the N1, or the N3 positions.

Alkylation: Alkylation of related 2-thioxo-pyrimidin-4-ones can occur at the N3 or O4 positions, depending on the reaction conditions and the alkylating agent. scholarzest.compensoft.net For example, alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones with allyl halides can lead to either N- or S-substituted products. researchgate.net

Conversion to a Leaving Group: The hydroxyl group at C4 can be converted into a better leaving group, such as a chloride, by reacting with reagents like phosphorus oxychloride (POCl3). This 4-chloropyrimidine (B154816) is then a prime substrate for nucleophilic substitution, allowing the introduction of a wide variety of functional groups (amines, alkoxides, etc.) at this position.

Beyond the reduction of the nitro group, further modifications can be envisioned.

Functionalization of the Amino Group: Once the nitro group is reduced to an amine, it can undergo a plethora of reactions common to anilines. These include acylation to form amides, alkylation, and diazotization to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl).

Benzylic Position Reactivity: While the primary reactivity is associated with the nitro group, the benzylic C-H bonds can potentially undergo radical halogenation under specific conditions, although this might be complicated by the presence of the other reactive sites.

Photochemical and Thermochemical Transformations

Photochemical Transformations: The 4-nitrobenzyl group is a well-known photolabile protecting group, though the ortho-isomer is more commonly used. acs.orgnih.govnih.gov Upon irradiation with UV light, nitrobenzyl compounds can undergo intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. nih.govuni-konstanz.de This leads to the formation of an aci-nitro intermediate. acs.orgnih.govnih.gov This intermediate can then rearrange and cleave, which in the case of a thioether, could lead to the release of the pyrimidine thiol and the formation of 4-nitrosobenzaldehyde. researchgate.net The efficiency of this photocleavage can be dependent on the leaving group. rsc.org The photolysis of o-nitrobenzyl thioethers has been specifically used to generate thiols in situ. researchgate.net Light-induced cleavage of o-nitrobenzyl thioacetals has also been demonstrated, leading to the degradation of polymers containing this moiety. nih.gov

Thermochemical Transformations: Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition. nih.govtamu.edu The thermal stability of nitroaromatics is influenced by substituents on the ring. bohrium.com The primary decomposition pathway for many nitroaromatics at high temperatures (around 1100 K) involves the cleavage of the C-NO2 bond. dtic.mil For nitrotoluenes, an alternative pathway is the isomerization to a nitrite (B80452) followed by cleavage of the O-NO bond. dtic.mil The presence of ortho-substituents can introduce unique, lower-energy decomposition pathways. dtic.mildtic.mil The thermal degradation of thiamine, which contains a pyrimidine ring, can lead to the formation of new sulfur-containing pyrimidine derivatives through complex reaction pathways. nih.gov While specific data for this compound is not available, it can be anticipated that at elevated temperatures, cleavage of the C-NO2 bond and the benzyl-sulfur bond would be likely decomposition routes.

Interactive Data Tables

Table 1: Key Reactive Sites and Potential Transformations

Moiety Reactive Site Type of Reaction Potential Products
Pyrimidine Ring C4-OH Alkylation / Conversion to Cl O-alkylated pyrimidine / 4-chloropyrimidine
C2-S Oxidation 2-Sulfoxide / 2-Sulfone
C2-S Cleavage 2-Thiol
Nitrobenzyl Group NO2 Group Reduction 4-Aminobenzyl group / 4-Hydroxylaminobenzyl group
Thioether Linkage S-C Bond Cleavage Pyrimidine-2-thiol (B7767146) and Toluene derivative

Table 2: Conditions for Nitro Group Reduction

Reagent System Product Reference
H2, Pd/C Amine scispace.com
Fe, HCl Amine scispace.com
Sn, HCl Amine scispace.com
Zn, NH4Cl Hydroxylamine/Amine scispace.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Sulfonylpyrimidine
4-Aminobenzyl
4-Nitrosobenzaldehyde
Pyrimidine-2-thiol
4-Chloropyrimidine
2-Thioxo-pyrimidin-4-one
Thiamine
4-Nitrobenzyl phenyl thioether
aci-nitro intermediate
2-methylthio pyrimidine
thieno[2,3-d]pyrimidines
4-hydroxylaminobenzyl
sulfoxide
sulfone
2-benzylthiopyrimidines
N-bromosuccinimide
N-fluorobenzenesulfonimide
pyrimidin-4(3H)-one
2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones
phosphorus oxychloride
o-nitrobenzyl thioethers
o-nitrobenzyl thioacetals

Mechanistic Studies of Biological Interactions Non Clinical Focus

Cellular Pathway Modulation at the Molecular Level

Investigation of Intracellular Signaling Cascade Effects

While specific studies on the effect of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol on intracellular signaling are limited, the broader class of pyrimidine (B1678525) derivatives has been shown to modulate key oncogenic signaling pathways. nih.gov For instance, the metabolism of pyrimidines is intricately linked with the c-Myc and KRAS signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis. nih.govnih.gov It is plausible that this compound, by acting as a pyrimidine analog, could interfere with these pathways.

Furthermore, some pyrimidine derivatives have been observed to induce apoptosis through the regulation of apoptotic proteins. For example, studies on pyrazolo[3,4-d]pyrimidine analogs have demonstrated an ability to induce the expression of pro-apoptotic proteins like Bax and caspases, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov Another pyrimidine derivative has been shown to arrest the cell cycle in the G0/G1 phase. researchgate.net These findings suggest that this compound could potentially exert cytotoxic effects on cancer cells by influencing these fundamental cellular processes.

Analysis of Gene Expression and Protein Regulation in Cell-Based Assays

The regulation of gene and protein expression is a key mechanism through which pyrimidine analogs exert their biological effects. In cell-based assays, various pyrimidine derivatives have demonstrated the ability to alter the expression of proteins involved in cell cycle control and inflammation. For example, a pyrimidine derivative was found to down-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. researchgate.net

The potential for this compound to influence gene and protein expression is significant, particularly in the context of cancer. The c-Myc oncoprotein, for example, is known to regulate the expression of genes involved in pyrimidine metabolism. nih.gov By interfering with this process, the compound could potentially modulate c-Myc activity and its downstream effects on cell growth and proliferation.

Interactive Table: Potential Effects of Pyrimidine Analogs on Gene and Protein Regulation

Derivative Class Target Protein/Gene Observed Effect in Cell-Based Assays Potential Implication for this compound
Pyrazolo[3,4-d]pyrimidines Bax, Caspases Upregulation of expression nih.gov Potential to induce apoptosis
Pyrazolo[3,4-d]pyrimidines Bcl-2 Downregulation of expression nih.gov Potential to induce apoptosis
Substituted Pyrimidine COX-2 Downregulation of expression researchgate.net Potential anti-inflammatory activity
Pyrimidine Analogs c-Myc Interplay with pyrimidine metabolism nih.gov Potential modulation of oncogenic signaling

Investigation of Anti-Microbial Mechanisms (e.g., Inhibition of Bacterial/Fungal Enzymes, Cell Wall Synthesis)

Thio-substituted pyrimidines are a well-documented class of antimicrobial agents. nih.govnih.gov The proposed mechanisms for their activity are often centered on the inhibition of essential microbial enzymes. A primary target for many antifolates, including pyrimidine derivatives, is dihydrofolate reductase (DHFR). nih.govresearchgate.netmdpi.comwikipedia.org This enzyme is critical for the synthesis of tetrahydrofolate, a necessary precursor for the production of thymidine (B127349) and ultimately DNA. Inhibition of DHFR leads to a "thymineless death" for rapidly dividing microbial cells. acs.org

Another key enzyme in nucleotide biosynthesis that can be targeted by pyrimidine analogs is thymidylate synthase (TS). nih.govproquest.comnih.gov By blocking TS, these compounds prevent the de novo synthesis of thymidylate, again leading to the disruption of DNA replication.

A study on a thiophenyl substituted pyrimidine derivative identified a different mechanism of action: the inhibition of FtsZ polymerization and GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, a structure essential for cytokinesis. rsc.org Given the structural similarities, it is conceivable that this compound could act through one or more of these mechanisms to exert antimicrobial effects. The presence of the nitro group on the benzyl (B1604629) ring may also contribute to its antimicrobial potential. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target. For the broader class of pyrimidine derivatives, these studies have been instrumental in elucidating their binding modes to various enzymes.

Docking studies have been performed on pyrimidine derivatives with targets such as DHFR nih.govnih.govmdpi.com, COX-2 tandfonline.com, and the anti-apoptotic protein Bcl-2 mdpi.com. These studies help to identify the key amino acid residues in the active site of the protein that interact with the ligand and can guide the design of more potent and selective inhibitors. For instance, in the case of DHFR inhibitors, docking studies can reveal how the pyrimidine core mimics the binding of the natural substrate, dihydrofolate. mdpi.com

While no specific molecular docking or dynamics simulation studies for this compound are currently published, its structure suggests it would be a viable candidate for such investigations. A hypothetical docking study could explore its binding affinity to the active sites of enzymes like DHFR, TS, or FtsZ. The 4-nitrobenzylthio moiety would likely play a significant role in the binding interactions, potentially occupying a hydrophobic pocket within the enzyme's active site, while the pyrimidin-4-ol core could form hydrogen bonds with key residues.

Interactive Table: Potential Protein Targets for this compound Based on Analog Studies

Potential Protein Target Function Rationale for Targeting
Dihydrofolate Reductase (DHFR) Essential for nucleotide synthesis nih.govmdpi.comwikipedia.org Common target for pyrimidine-based antifolates
Thymidylate Synthase (TS) Essential for de novo thymidylate synthesis nih.govproquest.comnih.gov Known target for pyrimidine analogs
FtsZ Crucial for bacterial cell division rsc.org Demonstrated target for a thiophenyl pyrimidine derivative
Cyclooxygenase-2 (COX-2) Involved in inflammation researchgate.nettandfonline.com Known target for some pyrimidine derivatives
Bcl-2 Family Proteins Regulate apoptosis nih.govmdpi.com Target for pyrimidine-based apoptosis inducers

Chemical Biology Applications and Probe Development of 2 4 Nitrobenzyl Thio Pyrimidin 4 Ol

The unique structural features of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol, which include a pyrimidine (B1678525) core, a thioether linkage, and a photolabile 4-nitrobenzyl group, make it a versatile scaffold for the development of chemical tools to investigate complex biological systems. Its potential applications in chemical biology are extensive, ranging from target validation and identification to the creation of sophisticated molecular probes for cellular imaging.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future investigation of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol and its analogues. While classical methods for pyrimidine (B1678525) synthesis exist, future research should focus on modern, innovative approaches.

Green Chemistry and Nanocatalysis: Future synthetic strategies should embrace the principles of green chemistry to minimize environmental impact. This includes the use of environmentally benign solvents, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. rsc.org The application of nanocatalysts, such as magnetic nanoparticles, offers promising avenues for developing highly efficient and recyclable catalytic systems for the synthesis of pyrimidine derivatives. rsc.orgresearchgate.net These catalysts can offer high surface area and unique reactivity, potentially leading to higher yields and simpler purification processes. rsc.org For instance, the use of zirconium dioxide nanoparticles has been shown to be effective in the synthesis of other pyrimidine derivatives. rsc.org

One-Pot and Multi-Component Reactions: To streamline the synthesis of a library of analogues for structure-activity relationship (SAR) studies, the development of one-pot and multi-component reactions is crucial. These approaches offer atom economy and reduce the number of synthetic steps, saving time and resources. nih.gov A convenient one-pot, two-stage base/acid-mediated reaction of isothiourea and β-ketoester has been reported for the synthesis of 4-pyrimidone 2-thioethers, which could be adapted for this compound. nih.gov

Synthetic ApproachPotential Advantages for this compound
Green Chemistry Reduced environmental footprint, safer reaction conditions.
Nanocatalysis High efficiency, recyclability of catalysts, mild reaction conditions. rsc.orgresearchgate.net
One-Pot Reactions Increased efficiency, reduced waste, and purification steps. nih.gov
Multi-Component Reactions Rapid generation of diverse analogues for SAR studies.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain deep insights into the structural, electronic, and reactive properties of this compound, guiding both its synthesis and biological evaluation.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the reaction mechanisms of novel synthetic routes, helping to optimize reaction conditions. nih.govnih.gov Furthermore, DFT can be used to calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govnih.gov Such studies have been successfully applied to other pyrimidine derivatives to understand their corrosion inhibition properties and spectroscopic data. nih.govnih.gov

Molecular Docking and Dynamics Simulations: To predict potential biological targets, molecular docking studies can be performed against a wide range of protein structures. researchgate.netnih.govacs.orgmdpi.com This can help in identifying potential binding modes and key interactions with target proteins, thereby guiding the design of more potent analogues. nih.govacs.orgmdpi.com For instance, docking studies on other pyrimidine derivatives have successfully identified their potential as inhibitors for targets like cyclin-dependent kinase 2 and sirtuin 2 protein. researchgate.netnih.gov Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, assessing the stability of the complex over time. nih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating electronic properties (HOMO-LUMO), and predicting reactivity. nih.govnih.govnih.govnih.gov
Molecular Docking Identifying potential biological targets, predicting binding modes and affinities. researchgate.netnih.govacs.orgmdpi.com
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes, understanding dynamic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of analogues based on their structural features. nih.gov

Expansion of Biological Target Spectrum through High-Throughput Screening of Analogues

The pyrimidine scaffold is known to interact with a wide array of biological targets. nih.gov High-throughput screening (HTS) of a library of analogues of this compound is a critical step to uncover its full therapeutic potential.

Diverse Screening Libraries: The synthesis of a focused library of analogues with variations in the nitrobenzyl and pyrimidine moieties is the first step. These libraries can then be screened against a broad panel of biological targets. Commercial and academic screening libraries, such as the Maybridge HitFinder collection, provide access to a diverse set of compounds for initial hit identification. thermofisher.com DNA-encoded libraries (DELs) represent a powerful technology for screening billions of compounds against a protein target, a strategy that has been successfully applied to pyrimidine-based libraries. nih.gov

Phenotypic and Target-Based Screening: Both phenotypic and target-based screening approaches should be employed. Phenotypic screening can identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the target. nih.gov Target-based screening, on the other hand, focuses on identifying compounds that modulate the activity of a specific, known protein. nih.govmdpi.com A combination of both approaches will provide a comprehensive understanding of the compound's biological activities. For example, HTS has been used to identify pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis. nih.gov

Integration with Systems Biology Approaches for Network Perturbation Analysis

To understand the broader biological impact of this compound, it is essential to move beyond a single-target perspective and adopt a systems biology approach.

Network Pharmacology and Pathway Analysis: Network pharmacology can be used to construct and analyze the complex networks of interactions between the compound, its potential targets, and associated biological pathways. rsc.orgpnas.org By integrating data from HTS, proteomics, and transcriptomics, it is possible to identify the key pathways perturbed by the compound. This approach has been used to support the diagnosis of pyrimidine and urea (B33335) cycle disorders by visualizing patient data on metabolic pathway maps. rsc.orgpnas.org Public databases like KEGG can be utilized to map the identified targets to specific metabolic and signaling pathways. genome.jp

Chemogenomics and Polypharmacology: The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in drug efficacy and side effects. Chemogenomic approaches can be used to systematically explore the interactions of this compound and its analogues with a large set of proteins, revealing its polypharmacological profile. This will provide a more holistic view of its mechanism of action and potential for drug repositioning.

Potential for Development of Advanced Catalysts or Materials based on the Core Scaffold

The unique structural and electronic properties of the pyrimidine scaffold suggest that this compound and its derivatives could serve as building blocks for advanced catalysts and functional materials.

Heterogeneous Catalysis: The pyrimidine core, with its nitrogen atoms, can act as a ligand to coordinate with metal centers, forming the basis for novel heterogeneous catalysts. rsc.org The development of pyrimidine-based directing groups has been shown to be effective in achieving diverse C-H functionalization reactions. nih.gov Future research could explore the immobilization of this compound or its derivatives onto solid supports to create recyclable and robust catalysts for various organic transformations.

Functional Materials: Pyrimidine derivatives have been investigated for their potential in developing energetic materials and organic semiconductors. nih.govrsc.org The presence of the nitro group in this compound suggests potential applications in energetic materials, although this would require careful investigation of its stability and safety properties. rsc.org Furthermore, the aromatic and heteroaromatic nature of the molecule could be exploited in the design of novel organic electronic materials with specific optical or conductive properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

  • Synthetic Routes :

  • Multi-step alkylation and cyclocondensation : Start with a pyrimidin-4-ol scaffold, introduce the 4-nitrobenzylthio group via nucleophilic substitution. Use catalysts like K2_2CO3_3 to promote thioether bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted nitrobenzyl bromide .
    • Optimization :
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • pH : Alkaline conditions (pH 8–9) enhance nucleophilicity of the thiol group .
  • Yield : Typical yields range from 50–70%, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons from nitrobenzyl group) and δ 5.5–6.0 ppm (pyrimidine ring protons) confirm substitution patterns .
  • 13^{13}C NMR : Signals near 165 ppm (C=O or C=N) and 150 ppm (aromatic carbons adjacent to nitro groups) validate the core structure .
    • Mass Spectrometry (HR-MS) : Molecular ion peaks [M+H]+^+ at m/z 320–330 (exact mass depends on isotopic composition) ensure molecular weight alignment .
    • Infrared (IR) Spectroscopy : Absorbance at 1520 cm1^{-1} (NO2_2 stretch) and 1250 cm1^{-1} (C-S bond) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound, and what biomarkers are relevant?

  • In Vitro Assays :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <10 µM indicating potency .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays; compare to controls like cisplatin .
    • Molecular Targets :
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using ATP-competitive binding assays .
  • DNA Interaction : Employ ethidium bromide displacement assays to assess intercalation potential .
    • Biomarkers :
  • p53 Activation : Western blotting to detect upregulated p53 in treated cells .
  • ROS Levels : Use DCFH-DA probes to quantify reactive oxygen species (ROS) induction .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Harmonization :

  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) to minimize variability .
  • Compound Purity : Validate purity via HPLC (>98%) and elemental analysis to rule out impurities affecting bioactivity .
    • Comparative Analysis :
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) using docking simulations (AutoDock Vina) to identify critical interactions .
    • Data Reprodubility :
  • Independent Replication : Collaborate with third-party labs to validate findings under blinded conditions .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in the reported solubility and stability of this compound in aqueous vs. organic solvents?

  • Solubility Profiling :

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in PBS (pH 7.4) to assess aggregation .
  • Stability Tests : Monitor degradation via UV-Vis spectroscopy at λ = 270 nm over 24 hours in DMSO and water .
    • Formulation Adjustments :
  • Co-solvents : Use 10% DMSO in PBS to enhance solubility without cytotoxicity .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Molecular Docking :

  • Software : Schrödinger Suite or AutoDock for ligand-protein docking (PDB ID: 1M17 for EGFR) .
  • Scoring Functions : Analyze Gibbs free energy (ΔG < -8 kcal/mol suggests strong binding) .
    • MD Simulations :
  • GROMACS : Run 100-ns simulations to assess complex stability (RMSD <2 Å acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.